4-(3-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine

Kinase inhibitor design Structure-activity relationship Medicinal chemistry

4-(3-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine features a unique 3-Br/2-Cl (meta-bromo, ortho-chloro) regioisomeric pattern. The ortho-chloro geometry introduces steric hindrance restricting C6 phenyl ring conformation, creating a distinct ATP-mimetic shape for kinase hinge engagement. Ideal for selectivity panels alongside para-para analogs to deconvolute halogen position effects. With no ChEMBL bioactivity annotations, it offers a clean IP slate for novel probe discovery. Supplied at 95.0% purity with InChIKey verification.

Molecular Formula C16H11BrClN3
Molecular Weight 360.63 g/mol
CAS No. 1354926-09-2
Cat. No. B6347408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine
CAS1354926-09-2
Molecular FormulaC16H11BrClN3
Molecular Weight360.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N)Cl
InChIInChI=1S/C16H11BrClN3/c17-11-5-3-4-10(8-11)14-9-15(21-16(19)20-14)12-6-1-2-7-13(12)18/h1-9H,(H2,19,20,21)
InChIKeyLBEBNIOIBXDDRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine (CAS 1354926-09-2): Procurement-Ready Aminopyrimidine Building Block for Kinase-Focused Discovery


4-(3-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine is a disubstituted 2-aminopyrimidine bearing a 3-bromophenyl ring at the C4 position and a 2-chlorophenyl ring at the C6 position. With a molecular formula of C₁₆H₁₁BrClN₃ and molecular weight of 360.64 g/mol, this compound belongs to the broadly investigated 4,6-diaryl-2-aminopyrimidine class, which has been extensively patented as a privileged scaffold for protein kinase inhibition, particularly against JNK, CDK, and JAK family targets [1]. The compound is supplied at 95.0% purity by Fluorochem (SKU F524674) and is InChIKey-verified as LBEBNIOIBXDDRR-UHFFFAOYSA-N, ensuring unambiguous structural identity for reproducible research applications .

Why 4-(3-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine Cannot Be Replaced by Generic 4,6-Diaryl-2-aminopyrimidine Analogs


The 4,6-diaryl-2-aminopyrimidine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to the regioisomeric placement of halogen substituents on the pendant phenyl rings. The target compound's unique 3-Br/2-Cl (meta-bromo, ortho-chloro) substitution geometry produces a distinct steric and electronic environment around the pyrimidine core that directly influences molecular recognition by kinase ATP-binding pockets. In contrast, the more commonly stocked analogs—4-(4-Br)-6-(4-Cl) (CAS 125383-30-4) and 4-(3-Br)-6-(3-Cl) (CAS 1354925-41-9)—present para-para or meta-meta halogen orientations that yield different dihedral angles between the phenyl and pyrimidine rings and altered hydrogen-bonding capacity of the 2-amino group [1]. Substituent position has been demonstrated to modulate both potency and selectivity profiles in aminopyrimidine kinase inhibitor series, meaning that even isomeric analogs cannot be assumed interchangeable without experimental validation [2].

Quantitative Differentiation Evidence: 4-(3-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine vs. Closest Analogs


Regioisomeric Substitution Pattern: Ortho-Chloro/Meta-Bromo Geometry vs. Para-Para and Meta-Meta Analogs

The target compound is the only commercially stocked 4,6-diaryl-2-aminopyrimidine combining an ortho-chlorophenyl substituent at C6 with a meta-bromophenyl substituent at C4. The closest commercially available analogs—4-(4-Br)-6-(4-Cl) (CAS 125383-30-4) and 4-(3-Br)-6-(3-Cl) (CAS 1354925-41-9)—differ in halogen position on both rings. Crystallographic data for the 4,4'-disubstituted analog show dihedral angles of 8.98° and 35.58° between the respective phenyl rings and the pyrimidine core [1]. The ortho-chloro substituent in the target compound introduces greater steric congestion adjacent to the pyrimidine ring, which is predicted to increase the dihedral angle of the 2-chlorophenyl ring relative to the para- and meta-substituted comparators, altering the conformational landscape accessible to the 2-amino hydrogen-bond donor .

Kinase inhibitor design Structure-activity relationship Medicinal chemistry

Supplier-Documented Purity and Structural Authentication: Fluorochem Batch Specification

The target compound is available from Fluorochem (SKU F524674) at 95.0% purity with full InChI Key authentication (LBEBNIOIBXDDRR-UHFFFAOYSA-N) and MDL number MFCD21335694 . The 4,4'-disubstituted analog (SKU F524641) is offered at the identical 95.0% purity specification, providing a matched-purity comparator for procurement decisions . The meta,meta analog (CAS 1354925-41-9) is also available from Fluorochem at 95% purity [1]. This parity in commercial purity ensures that differential biological results cannot be attributed to varying levels of chemical contaminants when these compounds are compared in parallel assays.

Chemical procurement Quality control Compound authentication

Patent Landscape Differentiation: JNK Inhibitor Scaffold Coverage Explicitly Includes 4,6-Diaryl-2-aminopyrimidines with Ortho-Substitution

US Patent US8530480, assigned to The Scripps Research Institute, claims substituted pyrimidinyl-amines as JNK inhibitors, explicitly encompassing compounds where ring A (C4 substituent) is phenyl substituted with Br and ring R₄ (C6 substituent) is phenyl substituted with Cl, among other halogens [1]. The generic Markush structure of Formula I covers the target compound's specific substitution pattern. Critically, the patent discloses that compounds within this series inhibit not only JNK1/2/3 but also GSK3α/β, CLK1, JAK3, MAP3K9, IKK, Aurora, FMS, and Kit kinases, with selectivity modulated by the specific halogen substitution pattern [1]. This multi-kinase polypharmacology profile distinguishes the 2-aminopyrimidine class from more narrowly targeted kinase inhibitor scaffolds, and the ortho-chloro orientation on the C6 phenyl ring is expected to influence which off-target kinases are engaged relative to para-substituted analogs.

JNK inhibition Patent analysis Kinase selectivity

Absence of Pre-existing Bioactivity Annotation Enables De Novo Chemical Probe Development Without Prior Art Constraints

According to the ZINC15 database (ZINC000100879973), the target compound has no known or predicted biological activity in ChEMBL20 [1]. Similarly, the ChEMBL database lacks curated bioactivity annotations specifically indexed to CAS 1354926-09-2 [2]. This stands in contrast to several more extensively characterized 2-aminopyrimidine analogs (e.g., certain JAK2 and CDK inhibitors) that carry pre-existing pharmacological annotation. For researchers seeking to develop novel chemical probes or to map unexplored regions of kinase selectivity space, this absence of prior activity annotation represents a strategic advantage: experimental results obtained with this compound are less likely to be confounded by pre-existing literature expectations or patent restrictions on specific bioactivity claims.

Chemical probe De novo discovery ChEMBL annotation

Recommended Application Scenarios for 4-(3-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine in Research and Industrial Procurement


Kinase Selectivity Panel Screening with Ortho-Substituted 2-Aminopyrimidine Probe

The ortho-chloro/meta-bromo substitution pattern of this compound makes it an ideal candidate for inclusion in kinase selectivity panels designed to explore how halogen regioisomerism on the 4,6-diaryl-2-aminopyrimidine scaffold affects polypharmacology profiles. As disclosed in US8530480, compounds within this generic class inhibit JNK, GSK3, CLK1, JAK3, Aurora, FMS, and Kit kinases [1]. By running this compound in parallel with the 4,4'- and 3,3'-disubstituted analogs (CAS 125383-30-4 and 1354925-41-9, respectively), researchers can deconvolute the contribution of ortho-chloro geometry to kinase selectivity. The matched 95.0% purity across Fluorochem SKUs ensures that differential activity is attributable to structure rather than impurity profiles .

Structure-Based Drug Design Leveraging Ortho-Chloro Steric Constraint

The ortho-chloro substituent on the C6 phenyl ring introduces steric hindrance adjacent to the pyrimidine core, which is expected to restrict the conformational freedom of the pendant aryl ring relative to para-substituted analogs. Crystallographic data for the 4,4'-analog show dihedral angles of 8.98° and 35.58° between the phenyl rings and the pyrimidine plane [2]. The target compound's predicted larger dihedral angle for the C6 phenyl ring creates a distinct ATP-mimetic shape that may productively engage kinase hinge regions with unique hydrogen-bond geometries. This compound is therefore well-suited for co-crystallography and structure-based optimization campaigns aiming to exploit conformational differences between ortho- and para-substituted aminopyrimidine series.

Chemical Biology Probe Development in Unexplored Target Space

The absence of any known or predicted bioactivity for this compound in ChEMBL20, combined with its structural relationship to validated kinase inhibitor chemotypes, positions it as an attractive starting point for novel chemical probe discovery [3]. Unlike heavily annotated kinase inhibitors that carry extensive prior art liability, this compound offers a clean intellectual property and pharmacological annotation slate. Researchers pursuing understudied kinases or seeking to establish novel target-inhibitor pairings can generate proprietary biological annotation without the burden of distinguishing their findings from pre-existing database entries. The compound's availability at 95.0% purity from Fluorochem supports reproducible probe development workflows .

Quote Request

Request a Quote for 4-(3-Bromophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.